molecular formula C19H20N4O4 B5046666 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile

Cat. No.: B5046666
M. Wt: 368.4 g/mol
InChI Key: UWVOEJCYLGVJRX-UHFFFAOYSA-N
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Description

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile typically involves multiple steps, starting with the preparation of the core structures One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with appropriate reagents to introduce the pyrazole and morpholine functionalities

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The morpholine and pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, while the morpholine and pyrazole rings can modulate the compound’s binding affinity and specificity. The nitrile group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-ylamine: Shares the benzodioxin core but lacks the pyrazole and morpholine functionalities.

    4-(Morpholine-4-carbonyl)pyrazole: Contains the pyrazole and morpholine groups but lacks the benzodioxin ring.

    Propanenitrile derivatives: Various compounds with the nitrile group but different core structures.

Uniqueness

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c20-4-1-5-23-13-15(19(24)22-6-8-25-9-7-22)18(21-23)14-2-3-16-17(12-14)27-11-10-26-16/h2-3,12-13H,1,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOEJCYLGVJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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